

INH154: A Targeted Approach to Disrupting Mitotic Spindle Formation in Cancer Therapeutics

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Compound of Interest

Compound Name: INH154

Cat. No.: B2657980

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitotic spindle formation is a critical process in cell division, and its dysregulation is a hallmark of cancer. The small molecule **INH154** has emerged as a potent and selective inhibitor of a key protein interaction essential for proper spindle assembly, leading to mitotic catastrophe and cell death in cancer cells. This document provides a comprehensive technical overview of the effects of **INH154** on mitotic spindle formation, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and cell cycle regulation.

Introduction

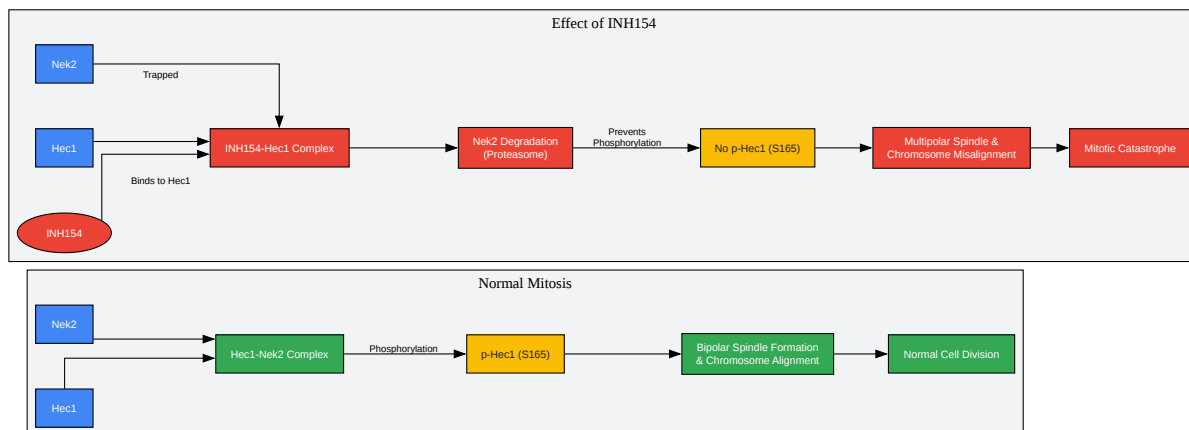
The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. This process is orchestrated by the mitotic spindle, a complex microtubule-based structure. Key to the assembly and function of the mitotic spindle are numerous regulatory proteins, including the highly expressed in cancer protein 1 (Hec1) and the NIMA-related kinase 2 (Nek2). The interaction between Hec1 and Nek2 is crucial for the proper localization of Hec1 to the kinetochores and for the subsequent phosphorylation of Hec1 at Serine 165 (S165), a critical step for accurate chromosome segregation.

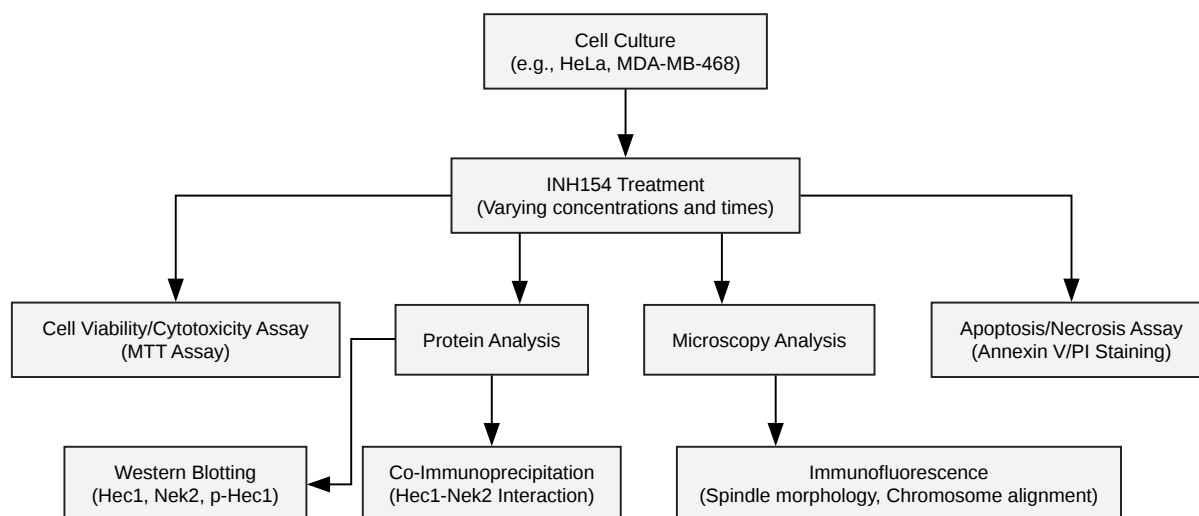
Elevated expression of both Hec1 and Nek2 has been correlated with poor prognosis in several cancers, making their interaction an attractive target for therapeutic intervention. **INH154** is a novel small molecule designed to disrupt the Hec1/Nek2 interaction, thereby inducing defects in mitotic spindle formation and triggering cell death specifically in cancer cells.

Mechanism of Action of INH154

INH154 exerts its effects by directly binding to Hec1, which in turn prevents the interaction between Hec1 and Nek2. This disruption sets off a cascade of events that ultimately leads to mitotic catastrophe. The binding of **INH154** to Hec1 creates a "death-trap" for Nek2. When Nek2 binds to the **INH154**-Hec1 complex, it triggers the proteasome-mediated degradation of Nek2. This degradation of Nek2 prevents the phosphorylation of Hec1 at S165, a crucial step for the proper attachment of microtubules to the kinetochores. The lack of Hec1 S165 phosphorylation leads to severe mitotic abnormalities, including chromosome misalignment and the formation of multipolar spindles. These defects activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest. Ultimately, the cells are unable to resolve these issues and undergo mitotic catastrophe, a form of cell death characterized by aberrant mitosis.

Signaling Pathway of INH154 Action





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